molecular formula C13H24N2O4S B7530627 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide

Cat. No. B7530627
M. Wt: 304.41 g/mol
InChI Key: QUWVHZMDYORUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism, and its inhibition has been shown to be effective in the treatment of type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide involves the inhibition of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include improved glycemic control, increased insulin secretion, decreased glucagon secretion, and improved beta-cell function. 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has several advantages for lab experiments, including its high degree of selectivity and potency for DPP-4 inhibition, its favorable safety profile, and its ability to improve glycemic control in patients with type 2 diabetes mellitus. However, there are also limitations to the use of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide in lab experiments, including the need for careful dosing and monitoring of side effects, and the potential for off-target effects and drug interactions.

Future Directions

There are several future directions for the study of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, including further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus, as well as studies to investigate its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Other potential future directions include the development of novel formulations and delivery methods for 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, as well as the investigation of its potential use in combination with other drugs for the treatment of type 2 diabetes mellitus.

Synthesis Methods

The synthesis method of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide involves several steps. The first step is the preparation of 2,5-dioxopyrrolidine-1-sulfonyl chloride by reacting 2,5-dioxopyrrolidine-1-sulfonyl fluoride with thionyl chloride. The second step is the reaction of 2,5-dioxopyrrolidine-1-sulfonyl chloride with butylamine to form 2,5-dioxopyrrolidine-1-sulfonyl butylamide. The third step is the reaction of 2,5-dioxopyrrolidine-1-sulfonyl butylamide with butyryl chloride to form 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, which is 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide.

Scientific Research Applications

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of type 2 diabetes mellitus. In preclinical studies, 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been shown to be a potent and selective inhibitor of DPP-4, with a high degree of specificity for the enzyme. In clinical trials, 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been shown to improve glycemic control in patients with type 2 diabetes mellitus, with a favorable safety profile.

properties

IUPAC Name

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-3-5-10-20(18,19)14-13(17)11-8-6-9-15(11)12(16)7-4-2/h11H,3-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWVHZMDYORUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(=O)C1CCCN1C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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